![molecular formula C5H7N3O2 B1371302 3-Methyl-5-isoxazolecarbohydrazide CAS No. 89179-79-3](/img/structure/B1371302.png)
3-Methyl-5-isoxazolecarbohydrazide
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Overview
Description
3-Methyl-5-isoxazolecarbohydrazide is a chemical compound with the CAS Number: 89179-79-3 . It has a molecular weight of 141.13 and its IUPAC name is 3-methyl-5-isoxazolecarbohydrazide .
Molecular Structure Analysis
The InChI code for 3-Methyl-5-isoxazolecarbohydrazide is 1S/C5H7N3O2/c1-3-2-4 (10-8-3)5 (9)7-6/h2H,6H2,1H3, (H,7,9) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The synthesis of isoxazole derivatives often involves the (3 + 2) cycloaddition reaction . For instance, intermediate 100 was cyclized with the help of NH2OH·HCl in refluxing methanolic condition for 2–3 h and yielded methyl 5-phenylisoxazole-3-carboxylate 101. Afterward, isoxazole 101 was reacted with hydrazine hydrate in refluxing methanolic condition for 3–5 h, which yielded 5-phenylisoxazole-3-carbohydrazide 102 .Physical And Chemical Properties Analysis
3-Methyl-5-isoxazolecarbohydrazide is a solid at room temperature .Scientific Research Applications
Synthesis of Isoxazole Derivatives
This compound can be used as a substrate in the synthesis of various isoxazole derivatives, which have been shown to exhibit inhibitory activities and possess immunomodulatory properties .
Metal-Free Synthetic Routes
It serves as an intermediate in metal-free synthetic routes to isoxazoles, which is an important aspect in green chemistry due to the avoidance of heavy metals .
Immunomodulatory Agents
Isoxazole derivatives synthesized from this compound have been studied for their potential as regulators of immune functions .
Safety and Hazards
The safety data sheet for this compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
Isoxazole derivatives, including 3-Methyl-5-isoxazolecarbohydrazide, have significant potential in the field of drug discovery . They are commonly found in many commercially available drugs and are of enormous significance . Therefore, it is imperative to develop new eco-friendly synthetic strategies for these compounds . Particular attention is being paid to the class of immune stimulators with a potential application in chemotherapy patients .
Mechanism of Action
Target of Action
3-Methyl-5-isoxazolecarbohydrazide, also known as 5-amino-3-methylisoxazole, is a heterocyclic compound that has been shown to have various biological activities .
Mode of Action
It is known that the compound exhibits immunosuppressive action in in-vitro assays . This suggests that it may interact with immune cells or molecules involved in immune responses, leading to a decrease in immune activity.
Biochemical Pathways
Given its immunosuppressive properties, it is likely that it influences pathways related to immune response .
Result of Action
The primary result of 3-Methyl-5-isoxazolecarbohydrazide’s action is immunosuppression, as demonstrated in in-vitro assays . This suggests that the compound could potentially be used in situations where suppression of the immune response is beneficial, such as in the treatment of autoimmune diseases or to prevent organ transplant rejection.
properties
IUPAC Name |
3-methyl-1,2-oxazole-5-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-3-2-4(10-8-3)5(9)7-6/h2H,6H2,1H3,(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMNGIIARGTKKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627090 |
Source
|
Record name | 3-Methyl-1,2-oxazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-isoxazolecarbohydrazide | |
CAS RN |
89179-79-3 |
Source
|
Record name | 3-Methyl-1,2-oxazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-5-isoxazolecarbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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